![molecular formula C18H29NO6 B4921098 N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B4921098.png)
N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-1-butanamine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-1-butanamine oxalate, commonly known as EB-5, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. EB-5 is a selective agonist of the β2-adrenergic receptor, which plays a crucial role in regulating various physiological processes, including heart rate, blood pressure, and bronchodilation.
Wissenschaftliche Forschungsanwendungen
EB-5 has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is the treatment of asthma and other respiratory disorders. EB-5 has been shown to have potent bronchodilatory effects, making it a promising candidate for the treatment of asthma. Additionally, EB-5 has been studied for its potential applications in the treatment of cardiovascular diseases, such as hypertension and heart failure, due to its ability to regulate heart rate and blood pressure.
Wirkmechanismus
EB-5 acts as a selective agonist of the β2-adrenergic receptor, which is a G protein-coupled receptor that plays a crucial role in regulating various physiological processes, including heart rate, blood pressure, and bronchodilation. Upon binding to the β2-adrenergic receptor, EB-5 activates a signaling cascade that ultimately leads to the relaxation of smooth muscle cells in the airways and blood vessels, resulting in bronchodilation and vasodilation.
Biochemical and Physiological Effects:
EB-5 has been shown to have potent bronchodilatory effects, making it a promising candidate for the treatment of asthma and other respiratory disorders. Additionally, EB-5 has been shown to regulate heart rate and blood pressure, making it a potential candidate for the treatment of cardiovascular diseases. However, further research is needed to fully understand the biochemical and physiological effects of EB-5.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of EB-5 is its potent bronchodilatory effects, making it a valuable tool for studying respiratory disorders such as asthma. Additionally, EB-5 has been shown to have a high selectivity for the β2-adrenergic receptor, making it a valuable tool for studying the role of this receptor in various physiological processes. However, one of the major limitations of EB-5 is its relatively short half-life, which may limit its usefulness in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on EB-5. One area of research is the development of more potent and selective agonists of the β2-adrenergic receptor, which may have improved efficacy and safety profiles compared to existing drugs. Additionally, further research is needed to fully understand the biochemical and physiological effects of EB-5, particularly in the context of cardiovascular diseases. Finally, research is needed to investigate the potential applications of EB-5 in other fields, such as cancer research and drug delivery.
Synthesemethoden
EB-5 can be synthesized using a multi-step reaction process starting from the commercially available starting materials. The synthesis involves the reaction of 4-ethylphenol with ethylene oxide, followed by the reaction of the resulting compound with 1-bromo-2-butanol to obtain the desired compound, EB-5. The final step involves the conversion of EB-5 into its oxalate salt form.
Eigenschaften
IUPAC Name |
N-[2-[2-(4-ethylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2.C2H2O4/c1-3-5-10-17-11-12-18-13-14-19-16-8-6-15(4-2)7-9-16;3-1(4)2(5)6/h6-9,17H,3-5,10-14H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGKFNSZOIWUFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOCCOC1=CC=C(C=C1)CC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.